2-[1-(Methylsulfanyl)cyclobutyl]cyclopropane-1-carbaldehyde
Description
Properties
Molecular Formula |
C9H14OS |
|---|---|
Molecular Weight |
170.27 g/mol |
IUPAC Name |
2-(1-methylsulfanylcyclobutyl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C9H14OS/c1-11-9(3-2-4-9)8-5-7(8)6-10/h6-8H,2-5H2,1H3 |
InChI Key |
NXCOICCXZDJQLU-UHFFFAOYSA-N |
Canonical SMILES |
CSC1(CCC1)C2CC2C=O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 2-[1-(Methylsulfanyl)cyclobutyl]cyclopropane-1-carbaldehyde typically involves:
- Starting from 2-hydroxycyclobutanones , which are versatile intermediates due to their reactivity and ring strain.
- Employing nucleophilic acid-catalyzed attack of alkylthiols (methylthiol or methylsulfanyl sources) on these cyclobutanones.
- Utilizing acidic resin catalysts (e.g., sulfonic acid resins like Amberlyst-15 or AR-35) to promote ring contraction and rearrangement reactions.
- Executing ring contraction from cyclobutanone to cyclopropane carbaldehyde via a tandem sequence of nucleophilic addition, ring contraction, and ring expansion steps.
This approach leverages a cascade metal-free process under mild conditions, facilitating high yields and scalability.
Detailed Stepwise Preparation
| Step | Description | Conditions | Outcome / Notes |
|---|---|---|---|
| 1 | Starting Material Preparation: 2-hydroxycyclobutanone synthesis or procurement | Commercially available or prepared via oxidation of cyclobutanone derivatives | Provides reactive substrate with a hydroxy group on the cyclobutanone ring |
| 2 | Nucleophilic Acid-Catalyzed Thiol Addition: Reaction of 2-hydroxycyclobutanone with methylthiol | Acidic resin catalyst (e.g., Amberlyst-15, AR-35), solvent such as dichloromethane (DCM), room temperature to 50 °C | Formation of 2-(methylsulfanyl)cyclobutyl intermediate; high yields reported (up to 84%) |
| 3 | Ring Contraction to Cyclopropane Carbaldehyde: Acid-catalyzed ring contraction via protonation and rearrangement | Use of sulfonic acid resin catalysts; reaction monitored by GC-MS, NMR, Raman spectroscopy | Conversion of cyclobutanone intermediate to cyclopropane-1-carbaldehyde derivative; transient intermediates detected and characterized |
| 4 | Isolation and Purification: Work-up to isolate pure this compound | Standard organic extraction, chromatography | High purity product suitable for further applications |
Catalysts and Solvents
-
- Amberlyst-15 and AR-35 sulfonic acid resins are preferred for their strong acidity, availability, regenerability, and industrial relevance.
- These catalysts promote protonation of the hydroxy group and facilitate ring contraction steps efficiently.
-
- Dichloromethane (DCM) is commonly used due to its excellent solvation properties and compatibility with acid resins.
- Other solvents such as toluene or ethers may be used depending on substrate solubility and reaction optimization.
Mechanistic Insights
- The reaction proceeds via a protonation of the 2-hydroxycyclobutanone , increasing electrophilicity.
- Nucleophilic attack by methylthiol leads to formation of a thioether intermediate.
- A C4-C3 ring contraction occurs, generating a cyclopropyl carbaldehyde intermediate.
- Subsequent C3-C4 ring expansion can lead to cyclobutanone derivatives if reaction conditions vary.
- The process is supported by quantum chemical DFT calculations , NMR, and Raman spectroscopy, confirming intermediates and reaction kinetics.
Continuous-Flow Synthesis Adaptation
- The method has been adapted to continuous-flow reactors for improved scalability and reproducibility.
- Continuous-flow synthesis allows for longer reaction times, better heat and mass transfer, and safer handling of reactive intermediates.
- Yields remain high (e.g., 84% over 7 hours), and gram-scale production is feasible.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Material | 2-hydroxycyclobutanone or 1,2-bis((trimethylsilyl)oxy)cyclobut-1-ene |
| Nucleophile | Methylthiol (CH3SH) |
| Catalyst | Sulfonic acid resin (Amberlyst-15, AR-35) |
| Solvent | Dichloromethane (DCM) |
| Temperature | Room temperature to 50 °C |
| Reaction Time | Minutes to hours (batch or continuous-flow) |
| Yield | Up to 84% |
| Key Techniques | GC-MS, NMR, Raman spectroscopy for monitoring |
| Mechanistic Support | DFT calculations, spectroscopic analysis |
Chemical Reactions Analysis
Aldehyde Functional Group Reactivity
The aldehyde group undergoes characteristic nucleophilic additions and redox reactions:
Methylsulfanyl Group Transformations
The methylsulfanyl (-SMe) group participates in oxidation and substitution reactions:
Cyclopropane Ring-Opening Reactions
The strained cyclopropane ring undergoes selective cleavage under specific conditions:
Cyclobutyl Ring Reactivity
The cyclobutyl group influences reactivity through steric and electronic effects:
Multi-Step Reaction Pathways
Integrated transformations leveraging multiple functional groups:
Mechanistic Insights
-
The aldehyde’s electrophilicity is enhanced by conjugation with the cyclopropane ring, facilitating nucleophilic attacks at the carbonyl carbon .
-
Methylsulfanyl oxidation follows a stepwise pathway: sulfoxide formation precedes sulfone generation, with mCPBA favoring the former due to milder conditions .
-
Cyclopropane ring-opening under acidic conditions proceeds via carbocation formation, stabilized by adjacent cyclobutyl and sulfur groups .
Stability Considerations
Scientific Research Applications
2-[1-(Methylsulfanyl)cyclobutyl]cyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[1-(Methylsulfanyl)cyclobutyl]cyclopropane-1-carbaldehyde depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic residues in proteins, potentially altering their function. Additionally, the methylsulfanyl group can participate in redox reactions, influencing cellular redox balance.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 2-[1-(Methylsulfanyl)cyclobutyl]cyclopropane-1-carbaldehyde, we compare it with structurally or functionally related compounds, including cyclobutane (C₄H₈) and 1-methylcyclopentanol (C₆H₁₂O). Key differences in molecular features, reactivity, and safety are highlighted below.
Table 1: Structural and Functional Comparison
Key Findings:
Structural Complexity vs. Simplicity: The target compound combines two strained rings (cyclopropane and cyclobutane), a rare feature compared to simpler cyclic hydrocarbons like cyclobutane or monocyclic alcohols like 1-methylcyclopentanol . This strain may enhance reactivity, particularly in ring-opening or cycloaddition reactions.
Functional Group Diversity: The carbaldehyde group (-CHO) introduces electrophilic character, contrasting with the inert cycloalkane (cyclobutane) or the nucleophilic hydroxyl (-OH) group in 1-methylcyclopentanol.
Safety Considerations: While cyclobutane primarily poses inhalation risks , and 1-methylcyclopentanol requires medical consultation due to alcohol toxicity , the target compound’s aldehyde group likely necessitates handling precautions for irritation or sensitization.
Reactivity and Applications: Cyclopropane-carbaldehydes are known for participation in [2+1] cycloadditions or as precursors to chiral synthons. The methylsulfanyl group could facilitate chelation in metal-catalyzed reactions, a property absent in cyclobutane or 1-methylcyclopentanol.
Biological Activity
2-[1-(Methylsulfanyl)cyclobutyl]cyclopropane-1-carbaldehyde is a novel compound with significant potential in medicinal chemistry, particularly due to its unique structural features that may influence biological activity. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound consists of a cyclopropane ring fused to a cyclobutyl group, with a methylsulfanyl group and an aldehyde functional group. Its molecular formula is C8H12OS, and it exhibits characteristics typical of compounds with both cyclic and functional groups.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in key metabolic pathways.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes that play roles in metabolic processes, potentially leading to altered cellular functions.
- Receptor Modulation : Interaction with cell surface receptors could modulate signaling pathways relevant to disease processes.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit anticancer activities. For instance, derivatives of cyclopropane have been studied for their ability to inhibit tumor growth in various cancer models. A notable study demonstrated that related compounds showed significant efficacy against leukemia and solid tumors by modulating nicotinamide phosphoribosyltransferase (NAMPT) activity, a crucial enzyme in cancer metabolism .
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. Compounds with similar structures have shown effectiveness against a range of pathogenic bacteria, indicating potential as an antibacterial agent .
Case Studies
- Study on Anticancer Activity :
- Antimicrobial Evaluation :
Research Findings
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-[1-(Methylsulfanyl)cyclobutyl]cyclopropane-1-carbaldehyde, and how can reaction conditions be optimized?
- Methodological Answer : A viable approach involves multi-step synthesis starting with cyclobutane derivatives. For example, cyclopropane rings can be introduced via [2+1] cycloaddition reactions using carbene precursors. The methylsulfanyl group may be incorporated via nucleophilic substitution under anhydrous conditions (e.g., using NaSMe in DMF at 60°C). Ethyl acetate is commonly used for purification, as seen in similar cyclopropane-carboxylate syntheses . Optimization should focus on temperature control (to avoid ring-opening) and stoichiometric ratios (e.g., 1:1 molar equivalents of reactants) to minimize side products.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of 1H-NMR (to confirm cyclopropane and cyclobutane ring protons, δ ~1.99–2.56 ppm for strained CH₂ groups) and 13C-NMR (to identify aldehyde carbonyl at ~190–200 ppm). High-resolution mass spectrometry (HRMS) is critical for verifying molecular ion peaks (e.g., [M+H]+). Purity can be assessed via HPLC with a C18 column (acetonitrile/water gradient) .
Q. What safety protocols are essential for handling this compound in the lab?
- Methodological Answer : Store in a dry, airtight container under nitrogen to prevent oxidation of the aldehyde group. Use PPE (gloves, goggles) due to potential skin/eye irritation. Avoid exposure to heat or open flames, as cyclopropane derivatives are thermally unstable. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose of via hazardous waste channels .
Advanced Research Questions
Q. How does the strain in the cyclopropane and cyclobutane rings influence the compound’s reactivity in nucleophilic additions?
- Methodological Answer : The high ring strain (~27 kcal/mol for cyclopropane) increases electrophilicity at the aldehyde carbon, making it susceptible to nucleophilic attack. Computational modeling (DFT at the B3LYP/6-31G* level) can predict reactive sites. Experimentally, monitor reactions with TLC or in situ IR to track aldehyde consumption. Compare kinetic data with less-strained analogs (e.g., cyclohexane derivatives) to isolate strain effects .
Q. What strategies can resolve contradictions in spectroscopic data for this compound (e.g., unexpected splitting in NMR)?
- Methodological Answer : Unexpected splitting may arise from restricted rotation in the cyclobutane-methylsulfanyl moiety. Variable-temperature NMR (e.g., 25°C to −40°C) can reveal dynamic effects. For ambiguous HRMS peaks, isotopic labeling (e.g., 13C-aldehyde) or tandem MS/MS fragmentation can clarify structural assignments .
Q. How does the methylsulfanyl group affect the compound’s stability under acidic or basic conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Acidic conditions : Dissolve in HCl (0.1–1 M) and monitor aldehyde oxidation via UV-Vis (λ = 280 nm).
- Basic conditions : Use NaOH (0.1 M) and track cyclopropane ring opening via GC-MS.
The methylsulfanyl group may act as a weak electron donor, stabilizing the aldehyde under mild conditions but promoting decomposition at extremes .
Q. What in silico tools are suitable for predicting the compound’s physicochemical properties (e.g., logP, solubility)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
